molecular formula C21H15FN2O3 B5990989 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide

Cat. No.: B5990989
M. Wt: 362.4 g/mol
InChI Key: JQJHZCATXXPHTC-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a benzoxazole ring, and a methoxybenzamide moiety

Preparation Methods

The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.

    Introduction of the Methoxybenzamide Moiety: The methoxybenzamide group can be introduced by reacting the benzoxazole intermediate with 3-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to facilitate the acylation reaction.

Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert specific functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used as a building block for the development of new chemical entities.

    Biology: It has shown potential as a probe for studying biological processes and interactions due to its ability to bind to specific biomolecules.

    Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide can be compared with other benzoxazole derivatives, such as:

    N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide: This compound differs by having a nitro group instead of a methoxy group, which can significantly alter its chemical and biological properties.

    N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide: The presence of a chlorine atom instead of a methoxy group can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3/c1-26-15-6-4-5-13(11-15)20(25)23-14-9-10-19-18(12-14)24-21(27-19)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJHZCATXXPHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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